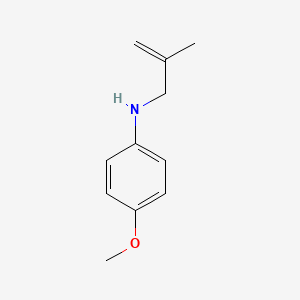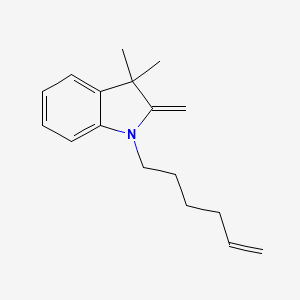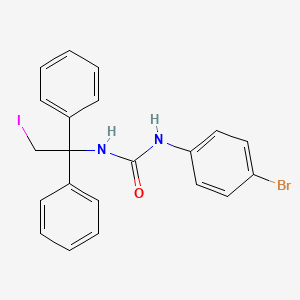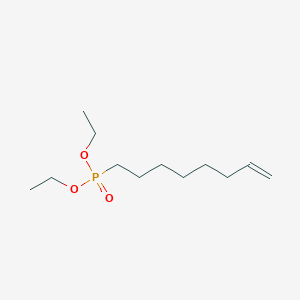
Phosphonic acid, 7-octenyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, 7-octenyl-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group bonded to a 7-octenyl chain and two ethyl ester groups. This compound is part of the broader class of phosphonates, which are known for their stability and versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, 7-octenyl-, diethyl ester can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. For this specific compound, the reaction would involve the use of diethyl phosphite and 7-octenyl bromide under controlled conditions to yield the desired ester .
Industrial Production Methods
Industrial production of phosphonic acid esters typically involves large-scale Michaelis-Arbuzov reactions. The process requires precise control of temperature and reaction time to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, 7-octenyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, 7-octenyl-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere for phosphate in biochemical studies.
Medicine: Explored for its potential in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Wirkmechanismus
The mechanism of action of phosphonic acid, 7-octenyl-, diethyl ester involves its interaction with molecular targets through its phosphonic acid functional group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound’s ability to mimic phosphate groups allows it to interfere with phosphate-dependent processes, making it useful in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Similar structure but with a phenyl group instead of a 7-octenyl chain.
Phosphonic acid, ethyl-, diethyl ester: Contains an ethyl group instead of a 7-octenyl chain.
Uniqueness
Phosphonic acid, 7-octenyl-, diethyl ester is unique due to its 7-octenyl chain, which imparts distinct chemical properties and reactivity compared to other phosphonic acid esters. This structural feature allows for specific applications in organic synthesis and medicinal chemistry that are not possible with simpler phosphonic acid esters .
Eigenschaften
CAS-Nummer |
129065-10-7 |
|---|---|
Molekularformel |
C12H25O3P |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
8-diethoxyphosphoryloct-1-ene |
InChI |
InChI=1S/C12H25O3P/c1-4-7-8-9-10-11-12-16(13,14-5-2)15-6-3/h4H,1,5-12H2,2-3H3 |
InChI-Schlüssel |
XAPZLYDPFNLYJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCCCCCC=C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphanium perchlorate](/img/structure/B14287841.png)
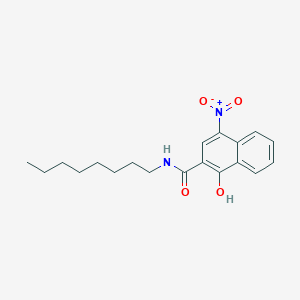

![1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14287865.png)
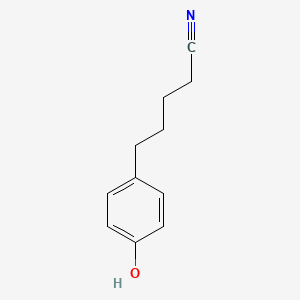

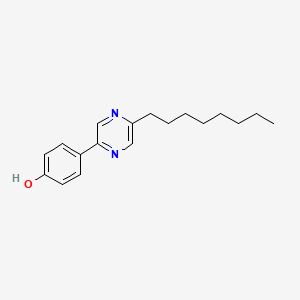
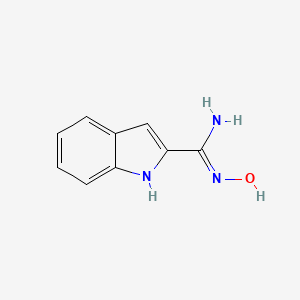
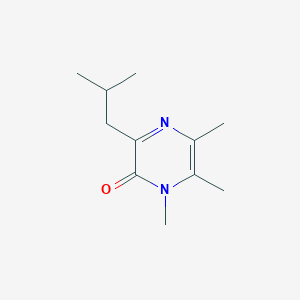
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
